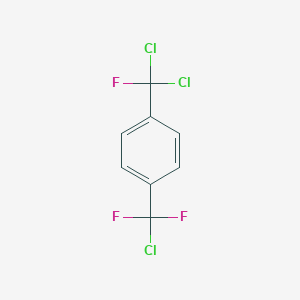

1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene

Description

Properties

IUPAC Name |

1-[chloro(difluoro)methyl]-4-[dichloro(fluoro)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3F3/c9-7(10,12)5-1-3-6(4-2-5)8(11,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLAZLNVKVRNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)Cl)C(F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346782 | |

| Record name | 1-[Chloro(difluoro)methyl]-4-[dichloro(fluoro)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13947-95-0 | |

| Record name | 1-[Chloro(difluoro)methyl]-4-[dichloro(fluoro)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Fluorination Using Antimony Pentachloride

A primary route involves the fluorination of 1,3-bis-(difluorochloromethyl)-benzene in the presence of antimony pentachloride (SbCl) as a catalyst. The reaction proceeds under hydrogen chloride (HCl) pressure to facilitate halogen exchange.

Procedure :

-

Reactants : 200 g of 1,3-bis-(difluorochloromethyl)-benzene and 2 g of SbCl are loaded into an autoclave.

-

Conditions : The mixture is stirred at 60°C for 45 minutes under 20 bars of HCl pressure.

-

Workup : Post-reaction, the mixture is cooled, hydrolyzed with water, washed with dilute hydrochloric acid, and dried.

Outcomes :

Gas chromatography analysis reveals a 52.0% yield of 1-(trifluoromethyl)-3-(trichloromethyl)-benzene, alongside byproducts such as 1,3-bis-(trifluoromethyl)-benzene (26.2%) and partially fluorinated intermediates.

Stepwise Halogen Exchange with Hydrogen Fluoride

A two-step fluorination process using hydrogen fluoride (HF) and chlorinated precursors achieves higher selectivity.

Example :

-

Step 1 : 1,250 g of 4-trichloromethyl-benzotrichloride reacts with 240 g HF at 100°C under 25 bars of nitrogen pressure. Excess HCl is vented continuously.

-

Step 2 : The crude product undergoes fractional distillation, yielding 1-(difluorochloromethyl)-4-(fluorodichloromethyl)-benzene (boiling point: 92°C, : 1.4883).

Yield : The final distillation isolates 25 g (31.5%) of 4-trichloromethyl-benzotrifluoride.

Catalytic Rearrangement of Bis-(halomethyl) Benzenes

Aluminum Chloride-Mediated Rearrangement

Aluminum chloride (AlCl) catalyzes the rearrangement of 1,4-bis-(difluorochloromethyl)-benzene under HCl pressure.

Procedure :

-

Reactants : 50 g of 1,4-bis-(difluorochloromethyl)-benzene and 1 g AlCl are pressurized with HCl to 2 bars.

-

Conditions : Heated to 140°C for 2 hours, followed by cooling and filtration.

-

Analysis : Gas chromatography identifies 37.6% of monofluorinated species and 38.7% of difluorinated products.

Yield : Fractional distillation isolates 17 g (47.8%) of 4-trichloromethyl-benzotrifluoride (: 1.4891).

Antimony Pentafluoride Catalysis

Antimony pentafluoride (SbF) enhances fluorination efficiency in high-pressure environments.

Example :

-

Reactants : 56 g of 1,4-bis-(fluorodichloromethyl)-benzene, 21 g of 1,4-bis-(trifluoromethyl)-benzene, and 0.8 g SbF.

-

Conditions : Stirred at 140°C under 29 bars HCl pressure for 1 hour.

-

Outcome : Distillation yields 24 g (30.3%) of 1-(chlorodifluoromethyl)-4-(dichlorofluoromethyl)-benzene (boiling point: 93°–94°C).

Halogen Exchange in Mixed Halomethyl Benzenes

Controlled Fluorination of Trichloromethyl Derivatives

Selective fluorination of trichloromethyl groups (–CCl) to –CFCl is achieved using HF and controlled stoichiometry.

Procedure :

-

Reactants : 1,043 g of 2,5-bis-(trichloromethyl)-chlorobenzene and 180 g HF.

-

Conditions : Heated to 100°C under 25 bars HCl pressure until gas evolution ceases.

-

Workup : The mixture is washed with dilute HCl, dried, and distilled.

Yield : 28 g (63.5%) of 1-(trifluoromethyl)-3-(trichloromethyl)-benzene (: 1.4885).

Antimony Chloride-Promoted Isomerization

SbCl facilitates isomerization of mixed halomethyl benzenes to the target compound.

Example :

-

Reactants : 45 g of 1-trichloromethyl-3-fluorodichloromethylbenzene and 35 g of 1-trifluoromethyl-3-difluorochloromethylbenzene with 0.8 g SbCl.

-

Conditions : Stirred at 60°C for 1.5 hours.

-

Outcome : The product contains 30.1% 1-(trifluoromethyl)-3-(trichloromethyl)-benzene.

Purification and Isolation Techniques

Fractional Distillation

Crude reaction mixtures are purified via fractional distillation under reduced pressure to separate isomers and byproducts.

Example :

Solvent Extraction and Washing

Post-reaction washes with dilute HCl and water remove acidic impurities and catalyst residues.

Procedure :

Analytical Characterization

Gas Chromatography (GC)

GC analysis quantifies product distribution and purity.

Example :

Chemical Reactions Analysis

1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of partially or fully dehalogenated products.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Industry

1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique fluorinated structure enhances the biological activity of the resultant drugs, often improving their efficacy and selectivity.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the use of fluorinated benzene derivatives in developing new anti-cancer agents. The incorporation of this compound into these compounds resulted in improved binding affinity to target proteins, showcasing its potential in drug design.

Agrochemical Development

This compound is also utilized in the formulation of agrochemicals, particularly pesticides and herbicides. The fluorination enhances the stability and bioactivity of these chemicals, making them more effective against pests.

- Data Table :

| Agrochemical | Active Ingredient | Application |

|---|---|---|

| Herbicide A | Fluorinated Benzene Derivative | Broadleaf weed control |

| Insecticide B | Fluorinated Compound | Targeting specific insect species |

Material Science

In material science, this compound is explored for its properties as a fluorinated polymer precursor. The incorporation of fluorinated groups into polymers can enhance their thermal stability and chemical resistance.

- Case Study : Research conducted on polymer blends indicated that adding this compound improved the mechanical properties and thermal stability of polyvinylidene fluoride (PVDF), making it suitable for high-performance applications.

Environmental Considerations

While the utility of this compound is significant, it is essential to consider its environmental impact. Studies indicate that fluorinated compounds can persist in the environment, leading to potential ecological risks.

- Safety Data : According to safety data sheets, appropriate handling measures must be adopted to mitigate exposure risks during synthesis and application.

Mechanism of Action

The mechanism of action of 1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene involves its interaction with molecular targets through its halogenated groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural and physicochemical properties of 1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene with similar compounds:

*Calculated based on substituent masses. †Estimated using substituent contributions .

Toxicity and Environmental Impact

- Target Compound : While specific data are unavailable, the presence of multiple chlorine atoms may increase environmental persistence and bioaccumulation risks, similar to polychlorinated aromatics .

Biological Activity

1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene is an organic compound classified as a halogenated benzene. Its molecular formula is CHClF, and it features chlorodifluoromethyl and dichlorofluoromethyl groups attached to a benzene ring. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine.

- Molecular Formula : CHClF

- Molecular Weight : 253.48 g/mol

- IUPAC Name : 1-[chloro(difluoro)methyl]-4-[dichloro(fluoro)methyl]benzene

- CAS Registry Number : 13947-95-0

The biological activity of this compound is largely attributed to its halogenated groups, which can interact with various biomolecules. These interactions may involve:

- Covalent Bond Formation : The halogen atoms can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function.

- Non-Covalent Interactions : The compound may also engage in hydrogen bonding or hydrophobic interactions, influencing biological pathways.

Toxicological Profile

Research indicates that halogenated compounds can exhibit toxicity depending on their structure and biological interactions. The specific toxicological effects of this compound are still under investigation, but similar compounds have been associated with:

- Endocrine Disruption : Some halogenated compounds can interfere with hormonal signaling.

- Carcinogenic Potential : Certain structural features may increase the risk of carcinogenicity.

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated benzenes, including this compound:

- In Vitro Studies : Laboratory experiments have shown that halogenated benzenes can affect cell viability and proliferation in various cell lines. For instance, exposure to similar compounds has been linked to cytotoxic effects in human liver cells.

- Environmental Impact Assessments : Research has documented the persistence of halogenated compounds in the environment, raising concerns about bioaccumulation and long-term ecological effects.

- Pharmaceutical Applications : Investigations into the use of this compound as a pharmaceutical intermediate suggest potential for developing new therapeutic agents, especially in the field of anti-cancer drugs.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other halogenated compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1,2-Dichlorobenzene | CHCl | Moderate toxicity; endocrine disruptor |

| 1,4-Difluorobenzene | CHF | Lower toxicity; potential pharmaceutical use |

| 1-Chloro-2-(dichlorofluoromethyl)benzene | CHClF | Similar reactivity; studied for environmental impact |

Q & A

Q. What are the recommended synthesis methods for 1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene?

The synthesis typically involves halogen-exchange reactions or nucleophilic substitution on pre-functionalized benzene derivatives. For example, brominated intermediates (e.g., 1-Bromo-4-(bromodifluoromethyl)benzene) can undergo halogen replacement using CuCl/KF systems under controlled conditions . Purification often employs column chromatography with non-polar solvents (hexane/ethyl acetate), followed by NMR and MS validation. Key steps include:

- Halogenation : Use of bromine or iodine precursors to activate positions for substitution.

- Fluorination : Introduction of fluorine via reagents like DAST (diethylaminosulfur trifluoride).

- Characterization : ¹H/¹³C NMR and high-resolution MS to confirm structure and purity .

Q. What safety protocols are critical when handling this compound?

Due to its halogenated structure, strict safety measures are required:

- PPE : Respiratory protection (NIOSH-approved vapor respirator), nitrile gloves, and chemical-resistant clothing .

- Ventilation : Use fume hoods or closed systems to minimize inhalation risks .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the compound characterized spectroscopically?

- NMR Analysis : ¹H NMR identifies proton environments (e.g., aromatic protons at ~7.2–7.8 ppm), while ¹³C NMR resolves carbon-fluorine coupling (e.g., CF₂Cl groups at ~110–120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) and isotopic patterns from chlorine/bromine .

Advanced Research Questions

Q. What challenges arise in resolving NMR signals due to fluorine and chlorine substituents?

Fluorine (¹⁹F) and chlorine (³⁵Cl/³⁷Cl) cause complex splitting and coupling effects. For example:

- ¹H-¹⁹F Coupling : Splitting of adjacent protons (e.g., J ~8–20 Hz) complicates integration.

- Isotopic Broadening : Chlorine’s natural abundance (³⁵Cl: 75.8%, ³⁷Cl: 24.2%) creates overlapping peaks. Mitigation strategies include using deuterated solvents, higher magnetic fields (≥500 MHz), and 2D NMR (HSQC, HMBC) to assign signals unambiguously .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing CF₂Cl and CCl₂F groups deactivate the benzene ring, directing electrophilic substitution to meta positions. In Suzuki-Miyaura couplings, the chloro groups act as leaving agents, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to facilitate transmetalation .

Q. How does the compound’s environmental persistence correlate with its structure?

The C-F bonds (high bond dissociation energy, ~485 kJ/mol) resist hydrolysis and microbial degradation, leading to bioaccumulation risks. Computational models (e.g., EPI Suite) predict a half-life >60 days in aquatic systems. Experimental studies using GC-MS show degradation products include chlorinated benzoic acids under UV irradiation .

Methodological Tables

Table 1: Example NMR Data for Halogenated Benzene Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |

|---|---|---|---|

| 1-Bromo-4-(bromodifluoromethyl)benzene | 7.65 (d, J=8 Hz, 2H), 7.45 (d, J=8 Hz, 2H) | 128.5 (C-Br), 118.2 (CF₂Br) | 294.892 |

| Analogous Chlorinated Derivative | 7.70 (s, 4H) | 130.1 (C-Cl), 115.8 (CF₂Cl) | 265.956 |

Table 2: Degradation Pathways Under UV Light

| Condition | Major Products | Half-Life (Days) |

|---|---|---|

| Aqueous (pH 7) | 4-Chlorobenzoic acid | 45 |

| Organic Solvent | Dichlorofluoromethylphenol | 28 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.